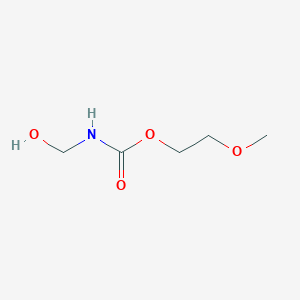
Carbamic acid, (hydroxymethyl)-, 2-methoxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (hydroxymethyl)-, 2-methoxyethyl ester, also known as carboxymethylcellulose or CMC, is a water-soluble polymer that has various applications in scientific research. CMC is synthesized by the esterification of cellulose with chloroacetic acid, and it is widely used in biochemistry, biotechnology, and pharmaceutical research.
Wirkmechanismus
CMC works by forming a gel-like structure when it comes into contact with water. This gel-like structure can function as a thickener, stabilizer, or emulsifier, depending on the application. CMC can also bind to other molecules, such as proteins, and modify their properties.
Biochemische Und Physiologische Effekte
CMC has been shown to have a low toxicity and is generally considered safe for use in food and pharmaceutical formulations. It is not metabolized by the body and is excreted unchanged in the feces. In vitro and in vivo studies have shown that CMC can have beneficial effects on gut health, such as increasing the viscosity of intestinal contents and promoting the growth of beneficial gut bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CMC in lab experiments include its low cost, availability, and ease of use. It is also a versatile polymer that can be modified to have different properties. However, the limitations of using CMC include its variability in quality and the potential for batch-to-batch variation.
Zukünftige Richtungen
There are several future directions for research on CMC. One area of research is the modification of CMC to have specific properties, such as increased biocompatibility or improved drug delivery. Another area of research is the use of CMC in tissue engineering, where it can be used as a scaffold for cell growth. Additionally, there is potential for CMC to be used in the development of new materials, such as biodegradable plastics.
In conclusion, Carbamic acid, (hydroxymethyl)-, 2-methoxyethyl ester, or CMC, is a versatile polymer that has many applications in scientific research. Its ability to form a gel-like structure and modify the properties of other molecules makes it a valuable tool for researchers in various fields. With ongoing research, CMC has the potential to be used in new and innovative ways.
Synthesemethoden
The synthesis of CMC involves the reaction of cellulose with chloroacetic acid in the presence of a catalyst, such as sodium hydroxide. The resulting product is then neutralized with sodium hydroxide and purified by washing with water and ethanol. The degree of substitution of CMC can be controlled by varying the reaction conditions, such as the concentration of chloroacetic acid and the reaction time.
Wissenschaftliche Forschungsanwendungen
CMC has many applications in scientific research, including as a stabilizer, thickener, and emulsifier in food and pharmaceutical formulations. It is also used as a binding agent in tablet formulations, as a viscosity modifier in paints and coatings, and as a flocculant in wastewater treatment.
Eigenschaften
CAS-Nummer |
16672-66-5 |
|---|---|
Produktname |
Carbamic acid, (hydroxymethyl)-, 2-methoxyethyl ester |
Molekularformel |
C5H11NO4 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
2-methoxyethyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO4/c1-9-2-3-10-5(8)6-4-7/h7H,2-4H2,1H3,(H,6,8) |
InChI-Schlüssel |
JXVHGKLCTWBYLV-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)NCO |
Kanonische SMILES |
COCCOC(=O)NCO |
Andere CAS-Nummern |
16672-66-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
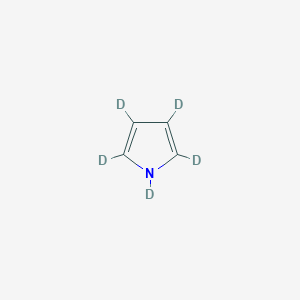

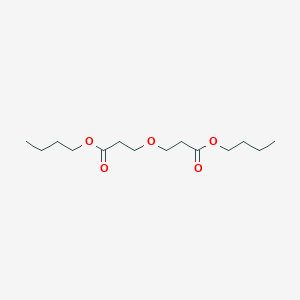
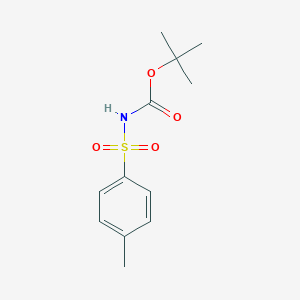


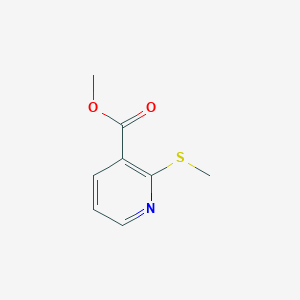
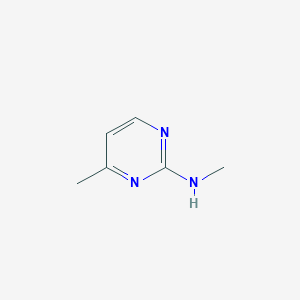


![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)

